molecular formula C20H16BrNO4 B11081428 3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

Cat. No.: B11081428
M. Wt: 414.2 g/mol
InChI Key: ZEXKBOXWIWNACV-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-bromoacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromeno-pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission and exhibiting neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is unique due to its specific chromeno-pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16BrNO4

Molecular Weight

414.2 g/mol

IUPAC Name

3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-1H-chromeno[3,4-c]pyridine-2,4,5-trione

InChI

InChI=1S/C20H16BrNO4/c1-2-13-16-14-5-3-4-6-15(14)26-20(25)17(16)19(24)22(18(13)23)12-9-7-11(21)8-10-12/h3-10,13,16-17H,2H2,1H3

InChI Key

ZEXKBOXWIWNACV-UHFFFAOYSA-N

Canonical SMILES

CCC1C2C(C(=O)N(C1=O)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C24

Origin of Product

United States

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